3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a 3,5-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a 6-fluoro-1-methylquinolin-4(1H)-one moiety. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 3,5-dimethoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the 1,2,4-oxadiazole ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3,5-dimethoxyphenyl group would likely contribute to the compound’s lipophilicity, while the 1,2,4-oxadiazole ring and the 6-fluoro-1-methylquinolin-4(1H)-one moiety could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the 3,5-dimethoxyphenyl group could potentially undergo demethylation under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the 3,5-dimethoxyphenyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .科学的研究の応用
Synthesis and Anticancer Activity
The one-pot three-component synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has demonstrated potential anticancer properties. These compounds, synthesized using a convenient method, have been evaluated against various cancer cell lines such as A549 (human lung adenocarcinoma), HeLa (human cervical carcinoma), MCF-7 (human breast cancer), and U2OS (human osteosarcoma), showing moderate to high levels of antitumor activities. The study of a representative compound indicated its ability to arrest HeLa cells in S and G2 stages and induce apoptosis, suggesting the therapeutic potential of these quinoline derivatives in cancer treatment (Fang et al., 2016).
Antimicrobial and Antibacterial Properties
Quinoline derivatives have also been explored for their antimicrobial and antibacterial properties. A study involving the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues demonstrated broad-spectrum antitumor activity and significant potency against CNS, renal, and breast cancer cell lines. Additionally, molecular docking studies of these compounds into ATP-binding sites of key enzymes suggested their mechanism of action could involve inhibition of critical pathways in cancer cell proliferation (Al-Suwaidan et al., 2016).
Novel Inhibitors and Biological Evaluation
Further, the development of 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold as novel inhibitors of VEGFR2 (vascular endothelial growth factor receptor 2) has been reported. These compounds exhibited potent inhibitory activity against cancer cell lines, with one specific compound showing more effective results than the control drug Tivozanib. This emphasizes the potential of integrating quinazoline and oxadiazole structures for designing anticancer agents (Qiao et al., 2015).
Antioxidant Studies
Quinazolin derivatives have been synthesized and characterized for their antioxidant capabilities. These compounds have shown promising results as scavengers against radicals, indicating their potential as effective antioxidants in mitigating oxidative stress-related conditions (Al-azawi, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-24-10-16(18(25)15-8-12(21)4-5-17(15)24)20-22-19(23-28-20)11-6-13(26-2)9-14(7-11)27-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETXCLPMQMPVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。